molecular formula C18H25N3O3 B6800781 N-(4-methoxycyclohexyl)-3-oxo-2-phenylpiperazine-1-carboxamide

N-(4-methoxycyclohexyl)-3-oxo-2-phenylpiperazine-1-carboxamide

Cat. No.: B6800781
M. Wt: 331.4 g/mol
InChI Key: WXUSWRHCCRQIQT-UHFFFAOYSA-N
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Description

N-(4-methoxycyclohexyl)-3-oxo-2-phenylpiperazine-1-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a methoxycyclohexyl group, a phenyl group, and a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxycyclohexyl)-3-oxo-2-phenylpiperazine-1-carboxamide typically involves multiple steps. One common method starts with the preparation of 4-methoxycyclohexylamine, which is then reacted with 2-phenylpiperazine-1-carboxylic acid under specific conditions to form the desired compound. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization and chromatography to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

N-(4-methoxycyclohexyl)-3-oxo-2-phenylpiperazine-1-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to ensure high efficiency and selectivity .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of substituted derivatives with different functional groups .

Scientific Research Applications

N-(4-methoxycyclohexyl)-3-oxo-2-phenylpiperazine-1-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-methoxycyclohexyl)-3-oxo-2-phenylpiperazine-1-carboxamide involves its interaction with specific molecular targets. It is believed to exert its effects by binding to certain proteins or enzymes, thereby modulating their activity. This can lead to changes in cellular signaling pathways and biological processes. For example, in cancer research, the compound has been shown to inhibit the activity of tyrosine kinases, which are involved in the regulation of cell growth and proliferation .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other piperazine derivatives and methoxycyclohexyl-containing molecules. Examples are:

Uniqueness

N-(4-methoxycyclohexyl)-3-oxo-2-phenylpiperazine-1-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methoxycyclohexyl group provides steric hindrance and electronic effects that influence its reactivity and interactions with biological targets. Additionally, the presence of the phenyl group and the piperazine ring enhances its potential as a versatile scaffold for drug development .

Properties

IUPAC Name

N-(4-methoxycyclohexyl)-3-oxo-2-phenylpiperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N3O3/c1-24-15-9-7-14(8-10-15)20-18(23)21-12-11-19-17(22)16(21)13-5-3-2-4-6-13/h2-6,14-16H,7-12H2,1H3,(H,19,22)(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXUSWRHCCRQIQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCC(CC1)NC(=O)N2CCNC(=O)C2C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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